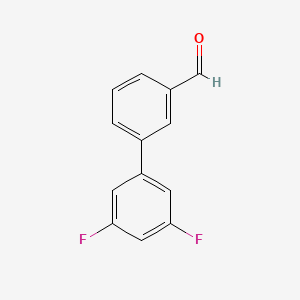

3-(3,5-Difluorophenyl)benzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3-(3,5-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCUWDBZWCZMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457614 | |

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656306-74-0 | |

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Established Synthetic Routes to 3-(3,5-Difluorophenyl)benzaldehyde

The construction of the this compound scaffold is primarily achieved through powerful cross-coupling reactions that form the central biaryl bond. Subsequent modifications, such as oxidation or formylation, can then be employed to install the aldehyde functionality.

A principal and highly effective strategy for forming the biaryl core of this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For the target molecule, this can be approached in two ways:

Reacting 3-bromobenzaldehyde with (3,5-difluorophenyl)boronic acid.

Reacting 1-bromo-3,5-difluorobenzene with 3-formylphenylboronic acid.

These reactions benefit from a high tolerance for various functional groups and generally proceed with high yields, making them a cornerstone in the synthesis of complex biaryl compounds libretexts.org.

Oxidation of 3,5-Difluorotoluene Derivatives

While direct oxidation of a simple toluene derivative will not yield the target biaryl aldehyde, this method is crucial for a synthetic pathway where the biaryl core is constructed first, followed by the installation of the aldehyde group. In such a route, a precursor like 3',5'-difluoro-3-methyl-1,1'-biphenyl would be synthesized, typically via a cross-coupling reaction. The methyl group of this intermediate can then be oxidized to the desired aldehyde.

The selective oxidation of a methyl group on a difluorinated aromatic system to a benzaldehyde (B42025) can be achieved using various modern catalytic systems. For instance, processes have been developed for the continuous oxidation of difluorotoluene compounds using a combination of metal ion complex catalysts, such as those involving cobalt and molybdenum, with an oxidant like hydrogen peroxide in an acetic acid solvent google.com. These reactions are often performed in specialized equipment like tubular reactors to ensure controlled conditions and high efficiency google.com. The conditions are generally mild, offering high raw material utilization and a stable, continuous operation google.com.

| Catalyst System | Oxidant (Concentration) | Solvent | Conversion of Starting Material (%) | Yield of 3,5-Difluorobenzaldehyde (%) |

|---|---|---|---|---|

| Cobalt acetate, Sodium molybdate, Sodium bromide | H₂O₂ (35%) | Acetic Acid | 37.7 | 21.0 |

| Cobalt acetate, Sodium molybdate, Sodium bromide | H₂O₂ (25%) | Acetic Acid | 32.8 | 24.2 |

| Cobalt acetate, Sodium molybdate, Sodium bromide | H₂O₂ (15%) | Acetic Acid | 29.0 | 20.7 |

Grignard Reagent-Mediated Approaches for Benzaldehyde Functionalization

Grignard reagents are powerful nucleophiles used extensively in the formation of carbon-carbon bonds mnstate.edusigmaaldrich.com. For the synthesis of this compound, two primary Grignard-based strategies can be envisioned.

The first approach involves the formylation of a biaryl Grignard reagent. This would begin with the synthesis of a halogenated biaryl precursor, such as 3-bromo-3',5'-difluoro-1,1'-biphenyl. This precursor is then reacted with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-(3,5-difluorophenyl)phenylmagnesium bromide. This highly reactive intermediate is then treated with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the final aldehyde product prepchem.comgoogle.com.

A second approach utilizes the Grignard reagent in a cross-coupling reaction (a Kumada coupling). In this method, 3,5-difluorophenylmagnesium bromide is prepared from 1-bromo-3,5-difluorobenzene and magnesium prepchem.com. This Grignard reagent is then coupled with 3-bromobenzaldehyde in the presence of a suitable palladium or nickel catalyst to form the target biaryl aldehyde.

Aldol Condensation and Wittig Reactions for Related Fluorinated Benzaldehyde Derivatives

While not typically used to construct the core biaryl bond of the target molecule, Aldol and Wittig reactions are fundamental for modifying or functionalizing simpler fluorinated benzaldehyde precursors and derivatives.

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent) wikipedia.orgorganic-chemistry.orglibretexts.org. Fluorinated benzaldehydes, such as 3,5-difluorobenzaldehyde, readily participate in this reaction. The nature of the ylide determines the stereochemistry of the resulting alkene; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes wikipedia.orgorganic-chemistry.org. The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and the highly stable triphenylphosphine oxide, driving the reaction forward organic-chemistry.orglibretexts.org.

The Aldol condensation is a carbon-carbon bond-forming reaction between two carbonyl compounds. A crossed-aldol reaction involving a fluorinated aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde is a common application. For example, 3,5-difluorobenzaldehyde can react with a ketone like acetone under basic conditions to form a β-hydroxy ketone, which often dehydrates to yield a conjugated α,β-unsaturated ketone.

| Aldehyde/Ketone | Wittig Reagent | Base | Major Product |

|---|---|---|---|

| Benzaldehyde | Methylenetriphenylphosphorane (Ph₃P=CH₂) | n-BuLi | Styrene |

| 3,5-Difluorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | - (Stable Ylide) | Ethyl 3-(3,5-difluorophenyl)acrylate |

| Benzaldehyde | Benzyltriphenylphosphonium chloride | t-BuOK | Stilbene |

Claisen-Schmidt Condensation Protocols for Fluorinated Benzaldehyde Derivatives

The Claisen-Schmidt condensation is a specific type of base-catalyzed crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic ketone or aldehyde that possesses α-hydrogens gordon.eduwikipedia.orgvedantu.com. This reaction is highly effective for fluorinated benzaldehydes.

In a typical protocol, a compound like 3,5-difluorobenzaldehyde is reacted with a ketone, such as acetophenone, in the presence of a base like sodium hydroxide (NaOH) gordon.edu. The ketone is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to produce a highly conjugated α,β-unsaturated ketone, often known as a chalcone gordon.edu. The strong conjugation of the product provides a thermodynamic driving force for the dehydration step gordon.edu. Solvent-free conditions, using grinding with a mortar and pestle, have also been reported to give quantitative yields wikipedia.org.

Photochemical Synthesis Routes Yielding Benzaldehyde Derivatives

Photochemical methods offer alternative pathways for the synthesis and transformation of benzaldehyde derivatives, often proceeding through radical intermediates upon irradiation with light beilstein-journals.org. Aromatic aldehydes can act as photoinitiators or participate directly in photochemical reactions.

One classic example is the Paterno–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane beilstein-journals.org. Benzaldehyde and its derivatives can be photoexcited to a triplet state, which then reacts with an alkene. Another pathway involves the photo-dissociation of the aldehyde C-H bond, which can lead to the formation of a benzoyl radical beilstein-journals.org. In the presence of oxygen, this can lead to photooxidation products. While these methods are powerful for specific transformations, their application in the targeted multi-step synthesis of a complex molecule like this compound is less common than cross-coupling strategies. However, they are relevant for creating a diversity of benzaldehyde-derived structures nih.gov.

Precursor Chemistry and Intermediate Compound Identification

The successful synthesis of this compound relies on the availability and purity of key precursor molecules. The choice of synthetic route dictates which precursors are required.

For syntheses employing Suzuki-Miyaura cross-coupling, the essential precursors are a halogenated aromatic and a boronic acid derivative.

(3,5-Difluorophenyl)boronic acid : This is a crucial building block. It can be prepared from 1-bromo-3,5-difluorobenzene. The process typically involves a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium intermediate with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis orgsyn.orggoogle.com. This boronic acid is a versatile reagent used in many Suzuki coupling reactions medchemexpress.comsigmaaldrich.comchemimpex.com.

3-Bromobenzaldehyde : This commercially available compound is the other coupling partner in one of the primary Suzuki routes wikipedia.orgguidechem.com. It can be synthesized by the direct bromination of benzaldehyde using bromine or bromine chloride in the presence of a Lewis acid catalyst like aluminum chloride guidechem.comgoogle.comjustia.comepo.org. The aldehyde group is a meta-director, leading to the desired 3-substituted product guidechem.com.

For routes involving Grignard reagent-based formylation, the key intermediate is 3-bromo-3',5'-difluoro-1,1'-biphenyl . This biaryl halide would be synthesized first, likely via a Suzuki coupling between 1,3-dibromobenzene and (3,5-difluorophenyl)boronic acid, or a similar cross-coupling strategy. Identifying this intermediate through analytical techniques like NMR spectroscopy and mass spectrometry would be critical to confirm the successful formation of the biaryl backbone before proceeding with the formylation step.

Another potential synthetic pathway is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring mychemblog.comwikipedia.orgijpcbs.comchemistrysteps.com. This would require the precursor 3,5-difluoro-1,1'-biphenyl . The Vilsmeier-Haack reaction on this substrate would likely result in formylation at the para-position of the unsubstituted ring (4'-position) due to steric and electronic effects, making it a less direct route to the desired 3-substituted isomer.

Optimization of Reaction Conditions and Synthetic Yields

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For the synthesis of this compound, two primary routes are feasible: the reaction of 3-bromobenzaldehyde with (3,5-difluorophenyl)boronic acid, or the coupling of 1-bromo-3,5-difluorobenzene with 3-formylphenylboronic acid.

The optimization of this reaction is crucial for achieving high synthetic yields and purity of the final product. Key parameters that are typically fine-tuned include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.

Catalyst and Ligand Selection: The catalytic activity in Suzuki-Miyaura reactions is highly dependent on the palladium source and the associated ligands. While simple palladium salts like palladium(II) acetate (Pd(OAc)₂) can be effective, the use of pre-formed catalysts or the addition of specific phosphine ligands often leads to superior results. For instance, bulky and electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle, especially for challenging substrates.

Base and Solvent System: The choice of base is critical for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The solvent system plays a vital role in solubilizing the reactants and facilitating the reaction. A mixture of an organic solvent, such as dioxane or toluene, with water is often used to ensure the dissolution of both the organic and inorganic reagents.

Temperature and Reaction Time: The reaction temperature significantly influences the rate of reaction. While some modern catalytic systems can facilitate the reaction at room temperature, elevated temperatures are often required to achieve reasonable reaction times and high conversions. Optimization involves finding a balance between a sufficiently high temperature to drive the reaction to completion and avoiding potential side reactions or decomposition of the starting materials or product.

To illustrate the impact of these parameters on the synthesis of a structurally related biaryl compound, consider the following hypothetical optimization data for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid:

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 4 | Pd(OAc)₂ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |

This table is illustrative and based on general principles of Suzuki-Miyaura reaction optimization.

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, several green chemistry approaches can be and have been applied to the Suzuki-Miyaura coupling reaction.

Use of Aqueous Media: A significant advancement in green Suzuki-Miyaura couplings is the use of water as a solvent, either alone or in combination with a minimal amount of an organic co-solvent. rsc.orgresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making it an environmentally friendly alternative to traditional organic solvents. researchgate.net The use of water-soluble catalysts and ligands further enhances the feasibility of aqueous reactions.

Energy Efficiency and Milder Reaction Conditions: Green chemistry also emphasizes the use of energy-efficient processes. This translates to developing catalytic systems that can operate at lower temperatures, ideally at room temperature, and for shorter reaction times. Advances in catalyst design have led to highly active palladium complexes that can facilitate Suzuki-Miyaura couplings under milder conditions, thereby reducing the energy consumption of the synthesis.

The following table provides a conceptual comparison between a traditional and a greener approach to a Suzuki-Miyaura synthesis of a biaryl compound:

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Toluene, Dioxane | Water, Ethanol/Water |

| Catalyst | Homogeneous PdCl₂(PPh₃)₂ | Recyclable Pd/C, Water-soluble Pd-complex |

| Temperature | 80-110 °C | Room Temperature to 60 °C |

| Ligands | Triphenylphosphine | Ligand-free (with some catalysts) or water-soluble ligands |

| Work-up | Organic solvent extraction | Filtration of catalyst, direct product isolation |

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3-(3,5-Difluorophenyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR would be the primary methods for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would show signals corresponding to the distinct protons on the two aromatic rings and the aldehyde proton.

Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

Benzaldehyde (B42025) Ring Protons: The four protons on the benzaldehyde ring would appear as complex multiplets in the aromatic region (approximately δ 7.0–8.5 ppm). The substitution pattern would lead to distinct signals for the protons at the 2, 4, 5, and 6 positions. The proton at the 2-position, being ortho to both the aldehyde and the biphenyl linkage, would likely be the most downfield of this group.

3,5-Difluorophenyl Ring Protons: This ring has three protons. The proton at the 4'-position (para to the biphenyl bond) would likely appear as a triplet due to coupling with the two equivalent fluorine atoms. The two protons at the 2'- and 6'-positions (ortho to the biphenyl bond) would be chemically equivalent and would likely appear as a doublet of triplets or a complex multiplet due to coupling with the 4'-proton and the fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (C₆H₄) | 7.0 - 8.5 | Multiplets (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all thirteen carbon atoms in the molecule.

Carbonyl Carbon (-CHO): This carbon would exhibit a signal in the highly deshielded region of the spectrum, typically between δ 190 and 200 ppm.

Aromatic Carbons: The twelve aromatic carbons would produce signals in the range of δ 110–170 ppm. The carbons directly bonded to the fluorine atoms would show characteristic splitting due to carbon-fluorine coupling (¹JC-F), which is typically large (240-260 Hz). Carbons two or three bonds away from the fluorine atoms would also exhibit smaller C-F couplings. The quaternary carbons involved in the biphenyl linkage and the carbon attached to the aldehyde group would also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (-CHO) | 190 - 200 | |

| Aromatic (C-F) | 160 - 165 | Large ¹JC-F coupling |

| Aromatic (Quaternary) | 130 - 150 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms.

For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the 3,5-difluorophenyl group. Therefore, a single signal would be expected in the ¹⁹F NMR spectrum.

The chemical shift for aromatic fluorine atoms typically appears in a range between -100 and -140 ppm relative to a CFCl₃ standard. The signal would likely be a triplet due to coupling with the two ortho protons (H-2' and H-6') and the para proton (H-4').

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, DEPT)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within each aromatic ring. For instance, correlations between the protons on the benzaldehyde ring would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the straightforward assignment of protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning quaternary carbons and for linking the two aromatic rings by showing correlations between protons on one ring and carbons on the other, as well as connecting the aldehyde proton to the carbons of the benzaldehyde ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups (and quaternary carbons which are absent in DEPT spectra). For this molecule, it would distinguish between the CH carbons of the aromatic rings.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710–1685 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde.

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H stretch, often appearing around 2850–2820 cm⁻¹ and 2750–2720 cm⁻¹. The latter can sometimes be obscured.

C-H Stretch (Aromatic): These absorptions appear as a group of weak to medium bands above 3000 cm⁻¹.

C=C Stretch (Aromatic): Several medium to strong bands are expected in the 1600–1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two aromatic rings.

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the 1350–1100 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations appear in the 900–675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aldehyde C-H Stretch | 2850 - 2820, 2750 - 2720 | Weak to Medium |

| Aldehyde C=O Stretch | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1350 - 1100 | Strong |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups and aromatic frameworks. The delocalization of π-electrons across the biphenyl system and the aldehyde group influences the energies of these vibrations.

Key vibrational modes anticipated in the Raman spectrum include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic rings, and C-F stretching vibrations. The C=C stretching vibrations within the phenyl rings are also prominent. The conjugation between the two aromatic rings affects the bond strengths and, consequently, the positions of these vibrational bands. In substituted benzaldehydes, the aldehyde C-H stretch often appears as a doublet due to Fermi resonance. missouri.edu The Raman spectra of substituted benzenes are often simpler below 900 cm⁻¹ compared to their IR spectra because the phenyl group C-H wagging modes are typically weak. s-a-s.org

Table 1: Expected Characteristic Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820-2850 and 2710-2740 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Carbonyl (C=O) Stretch | 1680-1715 | Strong |

| Aromatic C=C Stretch | 1570-1620 | Strong |

| C-F Stretch | 1100-1300 | Strong |

| Ring Breathing Modes | 990-1010 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products. For this compound, with a molecular formula of C₁₃H₈F₂O, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of aromatic aldehydes is highly characteristic. slideshare.netmiamioh.edulibretexts.org A prominent fragmentation pathway involves the loss of a hydrogen atom from the aldehyde group (α-cleavage), resulting in a strong peak at M-1. miamioh.eduwhitman.edujove.com Another significant fragmentation is the loss of the entire formyl radical (-CHO), leading to a peak at M-29. miamioh.edulibretexts.org The resulting C₆H₅⁺ type fragment from simple benzaldehyde appears at m/z 77; for the subject compound, this would correspond to the difluorophenyl cation or the phenyl cation, depending on the fragmentation pathway. The stability of the aromatic rings means that the molecular ion peak is often strong. slideshare.netlibretexts.org

Table 2: Predicted Major Mass Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 218 | [C₁₃H₈F₂O]⁺ | Molecular Ion (M⁺) |

| 217 | [C₁₃H₇F₂O]⁺ | Loss of H radical from aldehyde (M-1) |

| 189 | [C₁₃H₈F₂]⁺ | Loss of CO (M-28) or [C₁₂H₇F₂]⁺ from loss of CHO |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its extended conjugated π-electron system, which includes the two phenyl rings and the carbonyl group. The extension of conjugation in aromatic systems typically results in a shift of absorption maxima to longer wavelengths (a bathochromic shift). shimadzu.comlibretexts.org

Two principal types of electronic transitions are anticipated for this molecule:

π → π* transitions: These high-intensity absorptions result from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The extended conjugation across the biphenyl and benzaldehyde moieties lowers the energy gap, pushing these absorptions to longer wavelengths compared to non-conjugated systems like benzene (B151609). shimadzu.comlibretexts.orgyoutube.com

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are characteristic of molecules containing heteroatoms with lone pairs, such as aldehydes and ketones, and typically occur at longer wavelengths than the π → π* transitions. libretexts.org

Functional groups attached to a conjugated system can influence the wavelengths of these absorption peaks. shimadzu.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |

| π → π | 240 - 280 | Conjugated aromatic system (Biphenyl-benzaldehyde) |

| n → π | 300 - 350 | Carbonyl group (C=O) |

X-ray Diffraction Crystallography for Solid-State Structural Determination

A crystallographic study would reveal the dihedral angle between the two phenyl rings, providing insight into the degree of planarity and π-electron delocalization between them. It would also precisely define the geometry of the aldehyde group and its orientation relative to the attached phenyl ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and π-π stacking interactions, which govern the supramolecular architecture.

Disclaimer: As specific experimental crystallographic data for this compound is not publicly available, the following table presents a set of hypothetical but realistic parameters typical for a small organic molecule of this nature for illustrative purposes.

Table 4: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2 |

| b (Å) | 9.5 |

| c (Å) | 14.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 975 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.485 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. epa.gov This method is predicated on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide array of molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like 3-(3,5-Difluorophenyl)benzaldehyde, which has a rotational degree of freedom around the bond connecting the two phenyl rings, this process also involves a conformational analysis. researchgate.net

A potential energy surface (PES) scan is often performed by systematically rotating the dihedral angle between the two aromatic rings to identify all low-energy conformers. researchgate.net The geometry of each identified conformer is then fully optimized to a local minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located. researchgate.net

Below is an illustrative table of optimized geometrical parameters that would be expected from a DFT study on this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| C-C (inter-ring) | 1.489 | |

| C-F | 1.350 | |

| Bond Angle (°) | O=C-C | 124.5 |

| C-C-C (inter-ring) | 120.8 | |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | 35.2 |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, which together define the "level of theory". epa.gov Functionals are approximations for the exchange-correlation energy, with hybrid functionals like B3LYP being widely used for their reliability. epa.gov

Basis sets are sets of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed. researchgate.net The notation indicates a split-valence basis set with diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing bonding accurately. The selection of an appropriate level of theory is a critical step to ensure the reliability of the calculated electronic structure.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. epa.gov

Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. epa.gov A detailed assignment of the vibrational modes can be achieved by examining the potential energy distribution (PED).

An example of correlated vibrational data is presented below.

| Vibrational Mode | Calculated Frequency (cm-1, Scaled, Illustrative) | Experimental Frequency (cm-1, Illustrative) | Assignment (PED) |

|---|---|---|---|

| ν(C=O) | 1705 | 1700 | C=O stretch |

| ν(C-C)inter-ring | 1310 | 1305 | Inter-ring C-C stretch |

| ν(C-F) | 1150 | 1145 | C-F stretch |

| γ(C-H)oop | 880 | 875 | Out-of-plane C-H bend |

Electronic Structure and Molecular Orbitals

The arrangement of electrons in a molecule dictates its chemical reactivity and electronic properties. Computational methods allow for a detailed analysis of the electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In this compound, it is expected that the HOMO would be localized on the phenyl ring bearing the aldehyde group, while the LUMO would have significant contributions from the difluorophenyl ring, indicating potential for intramolecular charge transfer upon electronic excitation. malayajournal.org

An illustrative table of FMO properties is provided.

| Parameter | Energy (eV, Illustrative) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule. bhu.ac.in This analysis partitions the total electron density among the constituent atoms, offering insights into the electrostatic potential and the polarity of bonds. bhu.ac.in For this compound, this analysis would be expected to show negative charges on the electronegative oxygen and fluorine atoms, and a positive charge on the carbonyl carbon, highlighting its electrophilic character.

An example of Mulliken charge distribution is shown below.

| Atom | Mulliken Charge (e, Illustrative) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| F | -0.30 |

| H (aldehyde) | +0.15 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. fluorine1.runih.govnih.gov This approach is particularly valuable for understanding intermolecular interactions by quantifying the stabilizing effects of orbital-orbital interactions between molecules. researchgate.netuba.ar

In the context of this compound, NBO analysis can elucidate the nature and strength of various non-covalent interactions that govern its condensed-phase behavior and its interactions with other molecules. These interactions include:

Hydrogen Bonding: The aldehyde group (C=O) can act as a hydrogen bond acceptor, interacting with hydrogen bond donors. NBO analysis can quantify the stabilization energy (E(2)) associated with the interaction between the lone pair orbitals of the oxygen atom and the antibonding σ* orbitals of the donor's X-H bond (where X is an electronegative atom). nih.govnih.gov

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding, where the electron-deficient region on the fluorine atom (the σ-hole) interacts with a nucleophile. NBO can characterize the charge transfer from the nucleophile's donor orbital to the antibonding σ* orbital of the C-F bond. beilstein-journals.orgnih.gov

π-π Stacking: The two aromatic rings of the molecule can engage in π-π stacking interactions. NBO analysis can reveal the donor-acceptor interactions between the filled π orbitals of one ring and the empty π* orbitals of the other.

C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the π-electron clouds of adjacent molecules. NBO can quantify the weak stabilization arising from these interactions. nih.gov

Table 1: Representative NBO Analysis of Intermolecular Interactions

| Interacting Orbitals (Donor -> Acceptor) | Interaction Type | Typical E(2) (kcal/mol) |

| n(O) -> σ(H-O) | Hydrogen Bond | 2 - 10 |

| n(N) -> σ(C-F) | Halogen Bond | 1 - 5 |

| π(Ring 1) -> π(Ring 2) | π-π Stacking | 0.5 - 2 |

| σ(C-H) -> π(Ring) | C-H···π | < 1 |

Note: The E(2) values are illustrative and can vary significantly depending on the specific molecular environment and computational level of theory.

Electron Density and Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the total electron density of a molecule into atomic basins. uni-rostock.deoup.com This partitioning allows for the definition and calculation of atomic properties, such as atomic charges and energies, within a molecular environment. utwente.nl A key aspect of QTAIM is the analysis of critical points in the electron density, ρ(r), which reveal the nature of chemical bonds and intermolecular interactions. uni-rostock.depitt.edu

For this compound, QTAIM analysis can provide a detailed picture of the bonding and non-covalent interactions. The analysis focuses on the properties of the electron density at the bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. uni-rostock.depitt.edu

The key parameters derived from QTAIM analysis at a BCP are:

Electron Density (ρ(r_bcp)) : The magnitude of the electron density at the BCP is related to the strength of the interaction. Higher values generally indicate stronger bonds. researchgate.net

Laplacian of the Electron Density (∇²ρ(r_bcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.netuni-muenchen.de

Total Electronic Energy Density (H(r_bcp)) : The sign of the total energy density can also help to distinguish between interaction types. For covalent bonds, H(r_bcp) is typically negative, while for non-covalent interactions, it is often positive or slightly negative. researchgate.net

QTAIM has been successfully applied to study intermolecular interactions in various systems, including those involving halogen bonds and other weak interactions in substituted aromatic compounds. beilstein-journals.orgnih.govresearchgate.net For this compound, QTAIM can be used to characterize the C-F···X halogen bonds, C-H···O hydrogen bonds, and other non-covalent contacts that stabilize its crystal structure or its complexes with other molecules. nih.govmdpi.com

Table 2: Typical QTAIM Parameters for Different Interaction Types

| Interaction Type | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | H(r_bcp) (a.u.) |

| Covalent Bond (C-C) | > 0.20 | < 0 | < 0 |

| Polar Covalent Bond (C-F) | > 0.20 | > 0 | < 0 |

| Hydrogen Bond (O···H) | 0.002 - 0.04 | > 0 | > 0 or slightly < 0 |

| Halogen Bond (F···O) | 0.002 - 0.03 | > 0 | > 0 or slightly < 0 |

Note: These values are approximate and depend on the specific system and level of theory.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for calculating the electronic excited states of molecules. rsc.orgresearchgate.netaip.org It allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the energies and intensities of electronic transitions. mdpi.comresearchgate.netrsc.org

For this compound, TD-DFT calculations can provide valuable insights into its photophysical properties. The method can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netprinceton.edu By analyzing the molecular orbitals involved in the electronic transitions, one can understand the nature of the excitations, such as n→π* or π→π* transitions. researchgate.netnih.gov

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. aip.orgmdpi.com For aromatic compounds, hybrid functionals such as B3LYP are often employed. mdpi.comrsc.org The inclusion of solvent effects, typically through a polarizable continuum model (PCM), is crucial for comparing theoretical spectra with experimental data obtained in solution. mdpi.com

Studies on benzaldehyde (B42025) and its derivatives have shown that TD-DFT can successfully predict their UV-Vis spectra and elucidate the nature of their excited states. researchgate.netprinceton.edu For this compound, TD-DFT can be used to investigate how the difluorophenyl substituent influences the electronic transitions of the benzaldehyde chromophore. The fluorine atoms, being electron-withdrawing, can affect the energies of the molecular orbitals and thus shift the absorption bands.

Table 3: Simulated UV-Vis Absorption Data for a Hypothetical Benzaldehyde Derivative using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.50 | 275 | 0.005 | n → π |

| S₀ → S₂ | 5.25 | 236 | 0.450 | π → π |

| S₀ → S₃ | 5.80 | 214 | 0.120 | π → π* |

Note: This is an example table. Actual values for this compound would require specific TD-DFT calculations.

Computational Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating reaction mechanisms and elucidating reaction pathways. nih.govtib.eu By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most favorable pathway. nih.gov

For this compound, computational studies can be employed to understand its reactivity in various chemical transformations. The aldehyde functional group is highly versatile and can participate in a wide range of reactions, including nucleophilic additions, oxidations, reductions, and condensations. The presence of the 3,5-difluorophenyl group can influence the reactivity of the aldehyde through its electronic and steric effects.

Computational mechanistic studies can address several key aspects of the reactivity of this compound:

Transition State Analysis: By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. This allows for a comparison of the feasibility of competing mechanisms. nih.gov

Reaction Intermediates: The structures and stabilities of any intermediates formed during the reaction can be calculated, providing a more complete picture of the reaction progress.

Catalytic Cycles: For reactions involving catalysts, computational methods can be used to model the entire catalytic cycle, identifying the role of the catalyst in lowering the activation energy. nih.gov

Regio- and Stereoselectivity: In reactions where multiple products are possible, computational studies can predict the major product by comparing the activation energies of the pathways leading to different isomers.

For example, DFT calculations could be used to study the mechanism of a nucleophilic attack on the carbonyl carbon of this compound, assessing how the electron-withdrawing fluorine atoms affect the electrophilicity of the carbonyl group. Similarly, the mechanism of its oxidation to the corresponding carboxylic acid or its reduction to the alcohol could be investigated. Studies on the reactivity of other substituted benzaldehydes have demonstrated the power of DFT in understanding their reaction mechanisms. nih.govresearchgate.net

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cbu.edu.trnih.gov These methods are particularly important in medicinal chemistry and materials science for understanding and predicting intermolecular interactions. nih.gov

For this compound, molecular docking can be used to investigate its potential interactions with biological macromolecules, such as enzymes or receptors. This is relevant if the compound or its derivatives are being explored for potential pharmaceutical applications. For instance, some benzaldehyde derivatives are known to be inhibitors of enzymes like tyrosinase. cbu.edu.tr

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) is generated and optimized. The 3D structure of the target protein (the receptor) is typically obtained from experimental sources like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Even outside of a biological context, molecular modeling can be used to study the self-assembly of this compound molecules in the solid state, helping to understand its crystal packing and the intermolecular forces that hold the crystal lattice together. nih.gov The insights gained from these simulations can be correlated with experimental data from X-ray crystallography.

Prediction of Hammett Constants and Other Electronic Parameters

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. utexas.edulibretexts.org It relates the logarithm of the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a substituent and is independent of the reaction.

For the 3-(3,5-difluorophenyl) group, a Hammett constant can be predicted using computational methods. This is particularly useful if experimental data is unavailable. The most common approach involves calculating a property that is known to correlate well with Hammett constants, such as the pKa of a substituted benzoic acid. science.govchemrxiv.org

The procedure typically involves:

Model System: A series of meta- or para-substituted benzoic acids with known Hammett constants are chosen as a reference set.

Quantum Chemical Calculations: The geometries of the benzoic acids and their conjugate bases are optimized using DFT.

Property Calculation: The acidity (pKa) or a related property, such as the gas-phase deprotonation energy, is calculated for each compound in the series, including the one with the 3-(3,5-difluorophenyl) substituent.

Correlation and Prediction: A linear correlation is established between the calculated property and the known Hammett σ values for the reference set. This correlation is then used to predict the σ value for the 3-(3,5-difluorophenyl) group. science.govchemrxiv.org

The Hammett constant for a substituent at the meta position (σ_m) primarily reflects its inductive effect, while the para constant (σ_p) includes both inductive and resonance effects. libretexts.org For the 3-(3,5-difluorophenyl) group attached to a benzaldehyde, the electronic effect would be transmitted through the central C-C bond. The fluorine atoms are strongly electron-withdrawing through the inductive effect. utexas.edulibretexts.org

Other electronic parameters, such as atomic charges, dipole moments, and molecular electrostatic potentials, can also be readily calculated using quantum chemistry and provide further insights into the electronic nature of this compound and its influence on reactivity. chemrxiv.org

Mechanistic Studies of Aldehyde Functionality Reactions

The aldehyde group is the primary site of chemical reactivity in this compound, undergoing a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Pathways to the Carbonyl Group

The carbonyl group in aldehydes and ketones is electrophilic and susceptible to attack by nucleophiles. byjus.comwikipedia.org This fundamental reaction, known as nucleophilic addition, involves the nucleophile forming a bond with the carbonyl carbon, which leads to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.pubmasterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub The rate of this addition is influenced by both electronic and steric factors. masterorganicchemistry.com

In the case of this compound, the electron-withdrawing nature of the difluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the bulky nature of the biaryl structure may introduce steric hindrance.

Common nucleophilic addition reactions include:

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form secondary alcohols after an acidic workup. byjus.comchemistrysteps.comleah4sci.com The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. chemistrysteps.comyoutube.com The resulting magnesium alkoxide is then protonated to yield the final alcohol product. chemistrysteps.comyoutube.com

Hydride Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) provide a source of hydride ions (H⁻) that act as nucleophiles. numberanalytics.commasterorganicchemistry.com The reduction of an aldehyde with NaBH₄ results in a primary alcohol. masterorganicchemistry.comyoutube.com The mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.comambeed.com

Interactive Data Table: Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Phenylmagnesium Bromide | Secondary Alcohol |

| Hydride Ion | Sodium Borohydride | Primary Alcohol |

| Cyanide Ion | Hydrogen Cyanide | Cyanohydrin |

| Water | H₂O | Geminal Diol (Hydrate) |

| Alcohol | Ethanol | Acetal |

Oxidation Mechanisms and Intermediate Formation

The aldehyde group of this compound can be oxidized to a carboxylic acid. A widely used method for this transformation is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.orgpsiberg.com This method is known for its tolerance of various functional groups and its effectiveness with sterically hindered aldehydes. wikipedia.org

The proposed mechanism for the Pinnick oxidation involves the formation of chlorous acid (HClO₂) from sodium chlorite in the presence of an acid. wikipedia.orgnih.gov The chlorous acid then adds to the aldehyde, forming a hydroxyallyl chlorite intermediate. nih.govresearchgate.net This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl) as a byproduct. wikipedia.orgnih.gov To prevent side reactions, a scavenger like 2-methyl-2-butene (B146552) is often added to react with the HOCl. nrochemistry.com

Interactive Data Table: Key Steps in Pinnick Oxidation

| Step | Description | Key Species Involved |

| 1 | Formation of Active Oxidant | Sodium Chlorite, Acid |

| 2 | Nucleophilic Addition | Aldehyde, Chlorous Acid |

| 3 | Intermediate Formation | Hydroxyallyl Chlorite |

| 4 | Pericyclic Fragmentation | Carboxylic Acid, Hypochlorous Acid |

| 5 | Scavenging of Byproduct | 2-Methyl-2-butene, Hypochlorous Acid |

Reduction Mechanisms and Regioselectivity

The reduction of the aldehyde group in this compound to a primary alcohol can be readily achieved using reducing agents like sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.com NaBH₄ is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. numberanalytics.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. numberanalytics.comyoutube.com This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol) to yield the primary alcohol. numberanalytics.comambeed.com One mole of NaBH₄ can reduce four moles of an aldehyde. ecochem.com.co

Regioselectivity, the preference for reaction at one site over another, is a key consideration in the reduction of substituted aldehydes. wikipedia.org In the case of this compound, the reduction is highly regioselective for the aldehyde group, leaving the aromatic rings untouched under standard NaBH₄ reduction conditions. The choice of reducing agent and reaction conditions can influence the outcome, especially when other reducible functional groups are present. For instance, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce esters and amides, which are unreactive towards NaBH₄. masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS):

The aldehyde group is a deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.orglibretexts.org This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the attached benzene (B151609) ring, making it less reactive towards electrophiles. libretexts.org The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com

The 3,5-difluorophenyl group also influences the reactivity of the second aromatic ring. Fluorine is an electronegative atom and acts as a deactivating group through its inductive effect. libretexts.orglibretexts.org However, it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation formed during ortho and para attack. libretexts.orgyoutube.com Therefore, electrophilic substitution on the difluorinated ring is expected to occur at the positions ortho and para to the point of attachment to the other ring, but the ring itself is deactivated.

Nucleophilic Aromatic Substitution (SₙAr):

Nucleophilic aromatic substitution is generally difficult for simple aryl halides but becomes feasible when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org The fluorine atoms on the 3,5-difluorophenyl ring make the carbon atoms to which they are attached electrophilic and thus susceptible to nucleophilic attack. The presence of other electron-withdrawing groups would further facilitate this reaction. The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orgxmu.edu.cn

Cycloaddition Reactions and Complex Ring System Formation

While the aldehyde group itself does not typically participate as a diene or dienophile in classical Diels-Alder reactions, it can be involved in hetero-Diels-Alder reactions. wikipedia.org In these reactions, the carbonyl group can act as the dienophile, reacting with a conjugated diene to form a dihydropyran ring system. wikipedia.org The reactivity of the aldehyde in such reactions is enhanced by the presence of electron-withdrawing groups.

Furthermore, the aromatic rings of this compound could potentially act as components in cycloaddition reactions, although this is less common. For instance, benzyne, a highly reactive intermediate, can undergo Diels-Alder reactions. masterorganicchemistry.com

Deformylation Mechanisms of Aldehyde Compounds

Deformylation, or decarbonylation, is the removal of the formyl group (–CHO) from an aldehyde, typically resulting in the corresponding arene. This transformation can be achieved using transition metal catalysts, most notably those based on rhodium and palladium. researchgate.netacs.org

The rhodium-catalyzed decarbonylation of aromatic aldehydes is a well-studied process. researchgate.netnih.gov The generally accepted mechanism involves the following key steps:

Oxidative Addition: The C-H bond of the aldehyde undergoes oxidative addition to the rhodium(I) catalyst, forming a rhodium(III) hydride intermediate. researchgate.netnih.gov

Migratory Extrusion of CO: A molecule of carbon monoxide (CO) is eliminated from the rhodium center. researchgate.net

Reductive Elimination: The final step is the reductive elimination of the arene, regenerating the rhodium(I) catalyst. researchgate.netnih.gov

Metal-free decarbonylative couplings have also been developed, which can proceed through radical mechanisms. rsc.org

Reaction Mechanisms and Kinetics of 3 3,5 Difluorophenyl Benzaldehyde

The study of reaction mechanisms and kinetics provides fundamental insights into the chemical behavior of a compound, detailing the sequence of elementary steps, the rates of these steps, and the energetic landscape of the reaction. For 3-(3,5-Difluorophenyl)benzaldehyde, understanding these aspects is crucial for its application in organic synthesis. This section delves into the kinetic and thermodynamic investigations

Catalytic Transformations Involving 3 3,5 Difluorophenyl Benzaldehyde

Organocatalysis

Acid and Base Catalysis in Condensation and Derivatization Reactions

3-(3,5-Difluorophenyl)benzaldehyde serves as a substrate in various acid and base-catalyzed condensation and derivatization reactions to synthesize novel compounds with potential pharmaceutical applications.

One notable application is in the synthesis of pyrazol-5-ol derivatives. In a multi-step reaction, this compound undergoes a condensation reaction with ethyl acetoacetate under basic conditions, typically using piperidine as a catalyst in ethanol. This Knoevenagel condensation yields an intermediate ethyl 2-cyano-3-(3-(3,5-difluorophenyl)phenyl)acrylate. This intermediate is then reacted with hydrazine hydrate in the presence of acetic acid to yield 4-(3-(3,5-difluorophenyl)benzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This final product and its derivatives are investigated for their potential as inhibitors of human monoacylglycerol lipase (hMGL), an enzyme implicated in various neurological and inflammatory disorders.

The following table summarizes the reaction conditions for the synthesis of a key intermediate from this compound:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Ethyl acetoacetate | Piperidine | Ethanol | Ethyl 2-cyano-3-(3-(3,5-difluorophenyl)phenyl)acrylate |

This initial condensation is a critical step, demonstrating the utility of base catalysis to functionalize the aldehyde group of this compound, paving the way for the construction of more complex heterocyclic scaffolds. The subsequent acid-catalyzed cyclization with hydrazine hydrate highlights the versatility of this aldehyde in multi-component reaction sequences.

Transition Metal Catalysis

Palladium-Catalyzed Coupling Reactions

This compound is a key building block in the synthesis of complex organic molecules via palladium-catalyzed cross-coupling reactions. Specifically, it has been utilized in Suzuki-Miyaura coupling reactions to create biaryl structures that are core components of pharmacologically active compounds.

In the synthesis of novel inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for treating type 2 diabetes and metabolic syndrome, this compound is derived from a palladium-catalyzed Suzuki coupling. The foundational step involves the coupling of 3-formylphenylboronic acid with 1-bromo-3,5-difluorobenzene. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate.

A representative scheme for this transformation is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Formylphenylboronic acid | 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | This compound |

This palladium-catalyzed reaction demonstrates a powerful method for constructing the C-C bond between the two phenyl rings, leading to the formation of this compound. This aldehyde then serves as a crucial intermediate for further elaboration into more complex inhibitor molecules. The efficiency and functional group tolerance of the Suzuki-Miyaura coupling make it an ideal method for preparing this key synthetic intermediate.

Iridium(III) Complex Catalysis in Oxidation Reactions

Currently, there is a notable lack of specific studies in the scientific literature detailing the use of Iridium(III) complexes for the direct oxidation of this compound. While Iridium(III) complexes are known to be effective catalysts in a variety of organic transformations, including oxidation reactions and C-H functionalization, their application to this particular substrate has not been explicitly documented in available research. nih.govcaltech.edu

General research into Iridium(III) catalysis has explored their role in processes like atropo-enantioselective C-H arylations and as photo-oxidants, often synthesized from various fluorinated precursors. nih.govresearchgate.netmdpi.com For instance, iridium-catalyzed reactions can facilitate carbonyl allylation from the aldehyde oxidation level, which represents a carbon-carbon bond-forming reaction rather than an oxidation of the aldehyde group itself. nih.gov However, direct evidence for the Iridium(III)-catalyzed oxidation of this compound remains unaddressed in the current body of research.

Catalyst Design and Engineering for Specific Chemical Transformations

The design and engineering of catalysts specifically for transformations of this compound is not a topic that is covered in the existing scientific literature. Research in catalyst design for fluorinated organic compounds tends to focus on broader challenges, such as the activation of strong carbon-fluorine (C-F) bonds. mdpi.com This area of research is crucial for the functionalization of fluoro-aromatics but has not yet been specifically applied to designing catalysts for the title compound. mdpi.com

Synthetic Utility and Derivatization

Role as a Key Intermediate in Complex Organic Synthesis

3-(3,5-Difluorophenyl)benzaldehyde serves as a crucial building block for the assembly of elaborate organic molecules. The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including condensations, oxidations, reductions, and additions of nucleophiles. The difluorophenyl moiety, on the other hand, imparts specific electronic properties and can influence the biological activity and pharmacokinetic profile of the final compounds.

The strategic placement of two fluorine atoms on the phenyl ring is particularly noteworthy. Fluorine is a bioisostere for hydrogen but possesses high electronegativity, which can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby enhancing the stability and bioavailability of drug candidates. This makes fluorinated intermediates like this compound sought after in the design of novel bioactive compounds. Its structural framework is a component in the synthesis of various heterocyclic and polycyclic systems that are investigated for their therapeutic potential.

Synthesis of Advanced Organic Scaffolds and Molecular Architectures

The reactivity of the aldehyde group allows for the straightforward derivatization of this compound into a variety of important molecular architectures.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various heterocyclic compounds and are known for their broad spectrum of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone.

In this context, this compound can be reacted with an appropriate acetophenone derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction proceeds through an aldol addition followed by dehydration to yield the corresponding chalcone. It has been reported that fluoro-substituted chalcones can be synthesized in high yields (80-90%) using this method.

This image represents the general Claisen-Schmidt condensation reaction. For the synthesis of the specific chalcone derivative from this compound, the "Ar" group on the benzaldehyde would be the 3,5-difluorophenyl moiety.

This image represents the general Claisen-Schmidt condensation reaction. For the synthesis of the specific chalcone derivative from this compound, the "Ar" group on the benzaldehyde would be the 3,5-difluorophenyl moiety.| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class |

| This compound | Substituted Acetophenone | NaOH or KOH / Ethanol | Chalcone |

This table outlines the typical reactants and conditions for the Claisen-Schmidt condensation to produce chalcone derivatives.

Pyrazole rings are a common feature in many pharmacologically active compounds. A common synthetic route to pyrazoles involves the cyclization of chalcones with hydrazine derivatives. Therefore, the chalcone derived from this compound can serve as a direct precursor to pyrazole derivatives.

The α,β-unsaturated ketone system of the chalcone undergoes a condensation reaction with hydrazine hydrate or a substituted hydrazine. This reaction typically proceeds by a Michael addition followed by intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring. This two-step sequence, starting from the parent aldehyde, provides an efficient pathway to highly functionalized pyrazoles bearing the 3-(3,5-difluorophenyl)phenyl moiety.

| Starting Material | Reagent | Product Class |

| Chalcone from this compound | Hydrazine Hydrate (NH₂NH₂) | Pyrazole |

This table illustrates the conversion of a chalcone intermediate to a pyrazole derivative.

1,3-Dioxanes are cyclic acetals that are frequently used as protecting groups for carbonyl compounds in multi-step organic synthesis due to their stability under basic, reductive, and oxidative conditions. They are formed by the acid-catalyzed reaction of an aldehyde with a 1,3-diol, such as 1,3-propanediol.

The reaction of this compound with a 1,3-diol, typically in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), leads to the formation of the corresponding 2-substituted-1,3-dioxane. The removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus, drives the reaction to completion. For instance, the reaction of 3,5-difluorobenzaldehyde with 2-propylpropane-1,3-diol in toluene with p-TsOH as a catalyst has been documented to produce 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane. A similar reaction would be expected for the this compound isomer.

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| This compound | 1,3-Propanediol | p-Toluenesulfonic acid (p-TsOH) | 1,3-Dioxane |

This table summarizes the synthesis of 1,3-dioxane derivatives from the subject aldehyde.

Cyclopropane rings are valuable structural motifs in medicinal chemistry. While direct cyclopropanation of an aldehyde is not standard, this compound can be converted into intermediates suitable for cyclopropanation. A common strategy involves converting the aldehyde into an α,β-unsaturated ester or ketone (such as a chalcone or a cinnamate ester).

For example, a related compound, 3,4-difluorobenzaldehyde, is known to be converted into (E)-3-(3,4-difluorophenyl)-2-propenoic acid, which is then esterified. This α,β-unsaturated ester can subsequently undergo cyclopropanation using reagents like dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide and a base), in what is known as the Corey-Chaykovsky reaction, to yield the corresponding cyclopropanecarboxylate. This methodology provides a reliable route to trans-2-aryl-cyclopropane derivatives from the parent aldehyde.

| Intermediate | Reagent | Reaction Type | Product Class |

| α,β-Unsaturated Ester/Ketone | Trimethylsulfoxonium Iodide / Base | Corey-Chaykovsky | Cyclopropane |

This table describes a common two-step pathway to synthesize cyclopropane derivatives starting from an aldehyde via an unsaturated intermediate.

Oximes are readily synthesized through the condensation of an aldehyde or ketone with hydroxylamine. This reaction is a straightforward and high-yielding method for derivatizing the carbonyl group. This compound reacts with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate the free hydroxylamine, which then attacks the carbonyl carbon.

The resulting this compound oxime can exist as two geometric isomers (E and Z). These oxime derivatives can be valuable intermediates themselves, for example, in the Beckmann rearrangement to form amides or in their dehydration to yield nitriles. A procedure for a similar compound, 3-(difluoromethoxy)benzaldehyde, involves reacting it with hydroxylamine hydrochloride and sodium hydroxide in an aqueous ethanol solution under reflux.

| Reactant 1 | Reactant 2 | Base | Product Class |

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Sodium Hydroxide (NaOH) | Oxime |

This table shows the reactants and conditions for the synthesis of oxime derivatives.

Functional Group Transformations and Derivatization Strategies

The aldehyde group in this compound is a focal point for a multitude of functional group interconversions, enabling the synthesis of a wide array of derivatives. These transformations are fundamental in altering the electronic and steric profile of the molecule, thereby modulating its chemical and biological activities.

Key transformations of the aldehyde functionality include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3,5-difluorophenyl)benzoic acid. This transformation can be achieved using various oxidizing agents, with a common laboratory method being the use of hydrogen peroxide in the presence of a base like potassium hydroxide. researchgate.net The resulting carboxylic acid serves as a versatile intermediate for the synthesis of esters, amides, and other acid derivatives.

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol, [3-(3,5-difluorophenyl)phenyl]methanol. A mild and selective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). researchgate.net The alcohol can be further derivatized, for instance, through etherification or esterification reactions.

Conversion to Nitrile: The aldehyde can be converted into a nitrile, 3-(3,5-difluorophenyl)benzonitrile. A transition-metal-free method for this transformation involves the condensation of the aldehyde with ammonium acetate followed by aerobic oxidation, which can be catalyzed by a nitroxyl radical/NOx system. nih.gov Nitriles are valuable synthetic intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.

Table 2: Key Functional Group Transformations of this compound

| Transformation | Reagent(s) | Product |

| Oxidation | H₂O₂ / KOH | 3-(3,5-Difluorophenyl)benzoic acid |

| Reduction | NaBH₄ | [3-(3,5-Difluorophenyl)phenyl]methanol |

| Conversion to Nitrile | NH₄OAc, 4-AcNH-TEMPO, NaNO₂, HNO₃, O₂ | 3-(3,5-Difluorophenyl)benzonitrile |

Design and Synthesis of Library Compounds for Research

The structural attributes of this compound make it an excellent scaffold for the design and synthesis of combinatorial libraries. The aldehyde functionality provides a reactive handle for the introduction of molecular diversity through various chemical reactions. Benzaldehydes, in general, are widely employed in the construction of diverse compound libraries, including those based on pyrrolidine and benzopyranylpyrazole skeletons. nih.govnih.gov

For instance, in a split-pool synthesis strategy, the aldehyde can be reacted with a diverse set of primary or secondary amines via reductive amination to generate a library of substituted benzylamines. Further diversity can be introduced by acylating the resulting amines with a variety of carboxylic acids or their derivatives. Similarly, multicomponent reactions, such as the Ugi or Passerini reactions, can be employed to rapidly generate complex molecular architectures from this compound and other building blocks.

The resulting libraries of compounds can then be screened for a wide range of biological activities or material properties, facilitating the discovery of novel lead compounds for drug development or new materials with desired characteristics. The systematic variation of substituents on the this compound core allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Table 3: Potential Library Synthesis Strategies Using this compound

| Reaction Type | Building Blocks | Resulting Scaffold |

| Reductive Amination | Diverse amines | Substituted benzylamines |

| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamides |

| Wittig Reaction | Various phosphonium ylides | Substituted styrenes |

Supramolecular Chemistry and Intermolecular Interactions of 3 3,5 Difluorophenyl Benzaldehyde

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization of these systems are intermolecular forces, also known as non-covalent interactions. For 3-(3,5-Difluorophenyl)benzaldehyde, the interplay of its functional groups—the aldehyde, the two phenyl rings, and the fluorine substituents—gives rise to a complex web of such interactions, which dictate its behavior in both the solid state and in solution.

Applications in Materials Science

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The efficacy of NLO materials often relies on molecules with a high degree of π-conjugation and an asymmetric distribution of electron density, typically achieved through a "push-pull" system featuring electron-donating and electron-accepting groups.

3-(3,5-Difluorophenyl)benzaldehyde serves as an excellent precursor for NLO-active compounds, particularly chalcones and Schiff bases, due to the reactivity of its aldehyde functional group.